2-Benzylsulfonylpyridine
Overview
Description
2-Benzylsulfonylpyridine is an organic compound that belongs to the class of sulfonylpyridines It is characterized by the presence of a benzyl group attached to the sulfonyl functional group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfonylpyridine typically involves the reaction of pyridine with benzyl sulfonyl chloride in the presence of a base. One common method is as follows:
Reactants: Pyridine and benzyl sulfonyl chloride.
Base: A strong base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, typically around 25-50°C.
Procedure: The base is added to a solution of pyridine in the solvent, followed by the slow addition of benzyl sulfonyl chloride. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfonylpyridine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzylsulfonylpyridine oxide.
Reduction: Benzylsulfidepyridine.
Substitution: Various substituted benzylsulfonylpyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfonylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzylsulfonylpyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Benzylpyridine: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Benzylsulfidepyridine: Contains a sulfide group instead of a sulfonyl group, leading to different chemical properties and reactivity.
2-Benzylsulfonylbenzothiazole: Contains a benzothiazole ring instead of a pyridine ring, resulting in different biological activities.
Uniqueness
2-Benzylsulfonylpyridine is unique due to the presence of both the benzyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzylsulfonylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-8-4-5-9-13-12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLVTBPYFPTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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